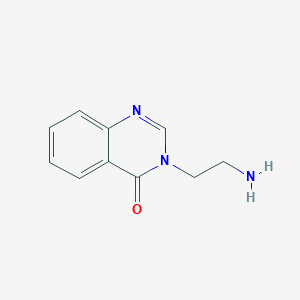

3-(2-aminoethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

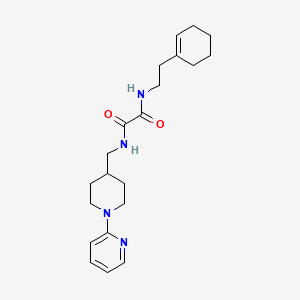

3-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolinones . Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of 3-(2-aminoethyl)quinazolin-4(3H)-one consists of a quinazoline ring system and a chlorobenzene ring . The dihedral angles between these two components in the two quinazolin-4(3H)-one molecules are essentially the same .Chemical Reactions Analysis

The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications

Cardiovascular Disease Research

The compound’s potential to modulate adenosine receptors makes it a candidate for treating cardiovascular diseases. Adenosine receptors play a crucial role in myocardial ischemia, where adenosine is released in large amounts. Activating A1 and A3 receptors can exert cardioprotective effects, suggesting that agonists of these receptors could be beneficial for the survival of the ischemic heart .

Anti-Inflammatory Applications

Selective agonists for A2A adenosine receptors can suppress excessive inflammation and reperfusion injury. This application is particularly relevant in conditions where inflammation is a primary concern, and controlling it can lead to better health outcomes .

Neurological Disorders

The modulation of adenosine receptors also has implications for neurological diseases. Since these receptors are involved in various neurological pathways, their agonists and antagonists could be used to treat a range of neurological conditions .

Cancer Therapy

A3 receptor agonists are targeted for cancer therapy. The unique pharmacological profile and tissue distribution of A3 receptors make them suitable targets for developing new cancer treatments .

Asthma and Pulmonary Diseases

In asthmatic conditions, adenosine acts as an irritant and bronchoconstrictor. Therefore, antagonists of adenosine receptors could be developed as therapeutic agents to alleviate such respiratory conditions .

Chemical Synthesis and Drug Design

The compound can be used in the synthesis of 4-arylaminoquinazolines, which are valuable in drug design. The transformation of related compounds through the Dimroth rearrangement mechanism is an important step in the synthesis of various pharmaceuticals .

Radioligand Development

Aryl amines related to adenosine receptor agonists or antagonists can be radioiodinated to provide receptor-selective radioligands. This application is crucial for imaging and studying receptor distribution and density .

Pharmacological Research

The compound’s ability to selectively activate or inhibit different adenosine receptors makes it a valuable tool in pharmacological research. It can help in understanding the role of these receptors in various physiological and pathological processes .

properties

IUPAC Name |

3-(2-aminoethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDNBWPDMOXOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2575704.png)

![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)

![2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2575720.png)

![3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid](/img/structure/B2575722.png)

![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)